(R)-1-(2,5-Dibromophenyl)butan-1-amine
Description
Properties
Molecular Formula |
C10H13Br2N |
|---|---|
Molecular Weight |
307.02 g/mol |
IUPAC Name |
(1R)-1-(2,5-dibromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
IZJXRJYAKXBVSI-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC(=C1)Br)Br)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dibromophenyl)butan-1-amine typically involves the reaction of 2,5-dibromobenzaldehyde with a suitable amine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dibromophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dibromophenyl ring allows for substitution reactions, where bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
(R)-1-(2,5-Dibromophenyl)butan-1-amine has shown promise in various pharmacological contexts:
- Dopamine D3 Receptor Antagonism : Research indicates that compounds structurally related to (R)-1-(2,5-Dibromophenyl)butan-1-amine can act as selective antagonists for dopamine D3 receptors, which are implicated in neuropsychiatric disorders such as substance use disorders . The compound's unique structure may enhance its binding affinity and selectivity towards these receptors.
- Potential in Treating Substance Use Disorders : Studies have demonstrated that modifications of similar compounds can lead to effective treatments for substance use disorders by targeting dopamine pathways . The ability of (R)-1-(2,5-Dibromophenyl)butan-1-amine to interact with these pathways suggests it may serve as a lead compound for further development.
Pharmacological Evaluation
A study evaluating the binding affinities of various compounds at dopamine receptors found that (R)-1-(2,5-Dibromophenyl)butan-1-amine exhibited significant selectivity for the D3 receptor over the D2 receptor. This selectivity is critical for minimizing side effects associated with broader receptor antagonism .
In vitro studies have assessed the biological activity of (R)-1-(2,5-Dibromophenyl)butan-1-amine against various cell lines. Results indicated that the compound inhibits cell proliferation in certain cancer models, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dibromophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Phenylpropan-1-ol
- ®-1-Phenyl-1-propanol
Uniqueness
®-1-(2,5-Dibromophenyl)butan-1-amine is unique due to the presence of the dibromophenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(R)-1-(2,5-Dibromophenyl)butan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a dibromophenyl moiety attached to a butan-1-amine structure, which influences its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and organic synthesis.
- Molecular Formula : C10H13Br2N
- Molecular Weight : 307.02 g/mol
- Structure : The compound's structure includes a butan-1-amine group linked to a dibromophenyl moiety, enhancing its reactivity in various chemical reactions.
Biological Activity Overview
Research indicates that (R)-1-(2,5-Dibromophenyl)butan-1-amine exhibits significant biological activity. Its potential activities include:
- Antimicrobial Properties : The presence of bromine substituents is believed to enhance the compound's interaction with microbial targets, potentially leading to antibacterial and antifungal effects.
- Pharmacological Applications : Due to its amine and aromatic functionalities, this compound may modulate various biological pathways, making it a candidate for drug development.
The exact mechanism of action for (R)-1-(2,5-Dibromophenyl)butan-1-amine is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. This interaction could modulate their activity, leading to diverse biological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (R)-1-(2,5-Dibromophenyl)butan-1-amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-1-(2,5-Dibromophenyl)butan-1-amine | C10H13Br2N | Enantiomer with potentially different biological activity |
| (R)-1-(2,5-Dimethylphenyl)butan-1-amine | C10H15N | Contains dimethyl groups instead of bromine; different reactivity |
| (R)-1-(2-Bromophenyl)butan-1-amine | C9H12BrN | Shorter carbon chain; fewer bromine substituents affecting activity |
The unique dibromophenyl substitution pattern in (R)-1-(2,5-Dibromophenyl)butan-1-amine may confer distinct pharmacological properties compared to these structurally similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of various halogenated amines. For instance:
- Antimicrobial Activity : A study evaluating monomeric alkaloids demonstrated that halogen substituents significantly influenced antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains .
- Cytotoxicity : Another investigation into compounds bearing similar functional groups revealed varying levels of cytotoxicity against cancer cell lines. The presence of halogens often correlated with enhanced cytotoxic effects .
- Pharmacokinetics : Research on similar compounds has shown that structural modifications can affect pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME), which are critical for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
